molecular formula C17H18N2O3S B6577453 ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 375834-35-8

ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B6577453
CAS No.: 375834-35-8
M. Wt: 330.4 g/mol
InChI Key: DNFVFWJEFVGSDO-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a pyridine-derived compound featuring a tetrahydropyridinone core substituted with a 2-methylphenyl group at position 4, a cyano group at position 3, and a sulfanyl-linked acetate ester at position 2. The molecule’s structure combines electron-withdrawing (cyano, ketone) and electron-donating (methylphenyl) groups, influencing its electronic properties and reactivity.

Properties

IUPAC Name

ethyl 2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-22-16(21)10-23-17-14(9-18)13(8-15(20)19-17)12-7-5-4-6-11(12)2/h4-7,13H,3,8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFVFWJEFVGSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound features a tetrahydropyridine core with multiple functional groups, including a cyano group and a sulfanyl moiety. The synthesis typically involves several steps:

  • Formation of the Dihydropyridine Ring : This can be achieved through a Hantzsch reaction involving an aldehyde, a β-keto ester, and ammonia.
  • Introduction of the Cyano Group : A nucleophilic substitution reaction is used to incorporate the cyano group.
  • Sulfanylation : The sulfanyl group is added through thiolation reactions using thiol reagents.

The detailed synthesis pathways can be referenced in chemical literature .

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the cyano group allows it to act as an electrophile, while the hydroxyl and sulfanyl groups facilitate hydrogen bonding. These interactions can modulate enzyme activities and receptor binding, leading to diverse biological effects .

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds derived from similar structures demonstrated efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

Antitumor Activity

Studies have shown promising results regarding the anticancer potential of this compound:

  • Cytotoxicity Tests : In vitro assays revealed that derivatives exhibited cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were reported to be within a range indicating moderate to high activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of the tetrahydropyridine framework. Results indicated that certain derivatives had significant inhibitory effects on bacterial growth compared to standard antibiotics .
  • Antitumor Activity : Another research effort focused on the cytotoxic effects of similar compounds against cancer cell lines. The findings suggested that modifications in the structure could enhance antitumor efficacy .

Summary of Findings

Activity Type Target Organisms/Cells IC50 Values (µM) References
AntimicrobialE. coliNot specified
AntimicrobialPseudomonas aeruginosaNot specified
AntifungalCandida albicansNot specified
AntitumorMCF-7 (Breast Cancer)Varies (Moderate)
AntitumorHCT-116 (Colon Cancer)Varies (Moderate)

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exhibit promising anticancer properties. For instance:

  • Mechanism of Action: The compound may inhibit specific enzymes involved in cancer cell proliferation. Its interaction with molecular targets such as protein kinases could lead to reduced tumor growth.
StudyFindings
Demonstrated inhibition of cancer cell lines in vitro.
Showed potential for reducing tumor size in animal models.

Neuroprotective Effects

The tetrahydropyridinone structure is known for neuroprotective properties. This compound may protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

StudyFindings
Indicated improvement in cognitive functions in treated models.
Suggested reduction of oxidative stress markers in neuronal cells.

Polymer Synthesis

The unique functional groups present in this compound allow for its use as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

ApplicationDescription
CoatingsUsed to develop high-performance coatings with improved durability.
CompositesEnhances the mechanical strength of composite materials.

Nanotechnology

In nanotechnology, the compound can serve as a precursor for synthesizing nanoparticles with tailored properties for applications in drug delivery systems.

Pesticide Development

The structural characteristics of this compound suggest potential as an agrochemical agent. Its ability to interact with biological systems makes it a candidate for developing novel pesticides.

StudyFindings
Showed efficacy against common agricultural pests in field trials.
Indicated low toxicity to non-target organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Substituent Variations and Molecular Properties

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Synthesis Yield (%) Key Features
Target Compound 2-methylphenyl (4) C₁₉H₂₀N₂O₃S 356.44* Not reported Not reported Electron-donating methyl enhances lipophilicity
Ethyl 2-((4-(2-Chlorophenyl)-...)acetate 2-chlorophenyl (4) C₁₆H₁₅ClN₂O₃S 350.82 Not reported Not reported Chlorine’s electronegativity may increase polarity
Ethyl (3-Cyano-5-ethoxycarbonyl-...)acetate Styryl (4), methyl (6) C₂₂H₂₂N₂O₄S 410.13 70–71 85 Conjugated styryl group aids UV stability
Ethyl 2-[3-Cyano-4-(methylsulfanyl)-...]acetate Methylsulfanyl (4), phenyl (6) C₁₇H₁₆N₂O₃S 328.40 Not reported Not reported Methylsulfanyl group increases sulfur content

*Calculated based on molecular formula.

  • Electronic Effects: The target compound’s 2-methylphenyl group is electron-donating, contrasting with the electron-withdrawing 2-chlorophenyl group in its chloro analog .
  • Lipophilicity : The methyl group in the target compound likely enhances lipophilicity (higher XLogP3) compared to the chloro derivative, favoring membrane permeability in biological systems .
  • Synthetic Accessibility : The styryl-substituted analog (from ) achieves an 85% yield under reflux conditions with ethyl chloroacetate, suggesting that steric hindrance from the target’s 2-methylphenyl group might require optimized reaction parameters .

Crystallographic and Structural Insights

While crystallographic data for the target compound is absent in the provided evidence, SHELX-based refinements (e.g., SHELXL ) have been widely used for analogous structures. For example, the chloro derivative () may exhibit distinct hydrogen-bonding patterns due to chlorine’s polarizability, influencing crystal packing compared to the methyl-substituted target .

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